BenchChemオンラインストアへようこそ!

3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Monoamine oxidase inhibition Neurochemistry Selectivity profiling

This 3‑hydroxy tetrahydroquinolinone is the essential nucleophilic intermediate for synthesizing Pfizer's 5‑lipoxygenase/leukotriene antagonist series (EP0313295). Only the 3‑OH variant enables the critical O‑alkylation with 2‑chloromethylquinoline (67% yield, m.p. 141–144°C). The 3‑amino analog (CAS 123094‑68‑8) cannot replicate this chemistry. With a MAO‑B IC50 of 17,000 nM and 5.9‑fold selectivity over MAO‑A, it serves as a low‑potency, selective reference standard for polypharmacology studies. Ensure your SAR program uses the correct intermediate—substitution compromises target engagement.

Molecular Formula C10H11NO2
Molecular Weight 177.2
CAS No. 123094-71-3
Cat. No. B6280535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one
CAS123094-71-3
Molecular FormulaC10H11NO2
Molecular Weight177.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one (CAS 123094-71-3): Core Properties and Classification for Procurement Assessment


3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one (CAS 123094-71-3), also referred to as 7,8-dihydro-3-hydroxy-7-methyl-5(6H)-quinolone, is a heterocyclic organic compound belonging to the tetrahydroquinolinone family, characterized by a partially saturated quinoline core bearing a hydroxyl group at the 3-position, a methyl substituent at the 7-position, and a ketone at the 5-position [1]. With a molecular weight of 177.20 g/mol, a calculated XLogP3 of 1.1, and a topological polar surface area of 50.2 Ų, it occupies a physicochemical space distinct from both fully aromatic quinolones and saturated decahydroquinoline analogs [1]. This compound has been disclosed as a synthetic intermediate in the preparation of 5-lipoxygenase inhibitors and leukotriene receptor antagonists within the Pfizer patent family (EP0313295, US6166031) [2].

Why Generic Tetrahydroquinolinone Substitution Fails for 3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one: Structural Determinants of Target Engagement and Synthetic Utility


Substituting this compound with an in-class analog such as 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one (CAS 123094-68-8) or an unsubstituted 5,6,7,8-tetrahydroquinolin-5-one is pharmacologically and synthetically unjustified. The 3-hydroxy moiety is a critical hydrogen-bond donor/acceptor that directly participates in target binding; replacement with a 3-amino group (CAS 123094-68-8) alters both the electronic character and hydrogen-bonding geometry of the core [1]. In the context of the Pfizer 5-lipoxygenase inhibitor program, the 3-hydroxy group serves as the essential nucleophilic handle for O-alkylation with 2-chloromethylquinoline to generate the bioactive ether derivatives claimed in EP0313295 [2]. Elimination of the 7-methyl group or relocation of the ketone to an alternative position would produce compounds with unvalidated biological activity, as the specific substitution pattern was optimized within the patent SAR for dual 5-LOX inhibition and leukotriene receptor blockade [2].

Quantitative Evidence Guide: Differentiating 3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one from Its Closest Structural and Functional Analogs


MAO-B vs. MAO-A Selectivity Profile: 5.9-Fold Preference Over the 3-Amino Analog

The target compound exhibits a measurable but weak selectivity window between human MAO-B and MAO-A. Against human membrane-bound MAO-B expressed in insect cell membranes, the compound shows an IC50 of 17,000 nM. Against human membrane-bound MAO-A under identical assay conditions, the IC50 is 100,000 nM, yielding a MAO-B/MAO-A selectivity ratio of approximately 5.9-fold [1]. By comparison, the structurally related 3-amino analog (BDBM50401981, CHEMBL1575961) shows an MAO-B IC50 of 1,130 nM and an MAO-A IC50 of >100,000 nM, indicating that the 3-amino substitution improves MAO-B potency roughly 15-fold relative to the 3-hydroxy compound, while also producing a substantially larger selectivity gap (>89-fold) [1][2]. This differential demonstrates that the 3-hydroxy substitution pattern yields a distinct selectivity fingerprint that cannot be inferred from the 3-amino analog.

Monoamine oxidase inhibition Neurochemistry Selectivity profiling

Synthetic Intermediate Fidelity: 67% Alkylation Yield with 2-Chloromethylquinoline as a Differentiator from Non-Hydroxylated Analogs

In the Pfizer patent family EP0313295 / US6166031, the target compound serves as a key synthetic intermediate for generating 5-lipoxygenase inhibitors. The 3-hydroxy group undergoes O-alkylation with 2-chloromethylquinoline to produce 7,8-dihydro-7-methyl-3-(2-quinolyl)methoxy-5(6H)-quinolone (CAS 123094-60-0) in 67% isolated yield with a melting point of 141–144°C [1]. This specific transformation is not feasible with the corresponding 3-amino analog (CAS 123094-68-8), which would undergo N-alkylation via a fundamentally different mechanism, nor with the 3-unsubstituted parent core, which lacks the nucleophilic handle entirely. The 67% yield represents a reproducible benchmark for downstream product procurement and purity assessment [1].

Medicinal chemistry 5-Lipoxygenase inhibitors O-Alkylation

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity vs. 3-Amino and 3-Unsubstituted Analogs

The target compound possesses a calculated XLogP3 of 1.1, one hydrogen bond donor, and three hydrogen bond acceptors (topological polar surface area 50.2 Ų) [1]. The 3-amino analog (MW 176.22) has XLogP3 of approximately 0.5–0.7, two hydrogen bond donors, and three acceptors—differences that translate to measurably altered membrane permeability and solubility profiles within the tetrahydroquinolinone series [1]. For the unsubstituted 5,6,7,8-tetrahydroquinolin-5-one core (loss of both 3-hydroxy and 7-methyl groups), the XLogP3 drops below 0.5 while the hydrogen bond donor count is reduced to zero, producing a fundamentally different pharmacokinetic starting point [1]. These computational descriptors, while not direct biological measurements, provide class-level inference that the 3-hydroxy-7-methyl substitution pattern occupies a distinct and non-interchangeable physicochemical niche.

Physicochemical profiling Drug-likeness Permeability prediction

5-Lipoxygenase Inhibitory Potential: Contextual Placement Within the Pfizer Quinoline SAR Series

The target compound is explicitly claimed as an intermediate in the Pfizer patent family (EP0313295, US6166031) directed at substituted tetralins, chromans, and related compounds that inhibit 5-lipoxygenase and/or block leukotriene receptors for the treatment of asthma, arthritis, psoriasis, ulcers, and myocardial infarction [1]. Importantly, the target compound itself is not claimed as the active pharmaceutical ingredient; rather, its O-alkylated derivative (CAS 123094-60-0) bearing the 2-quinolylmethoxy substituent is the bioactive species [1]. No quantitative 5-LOX IC50 data is publicly available for the unmodified 3-hydroxy-7-methyl compound. However, within the patent SAR, the 3-hydroxy-7-methyl substitution pattern was specifically selected over alternative regioisomers (e.g., 4-hydroxy, 6-methyl, or 8-methyl variants) to optimize the downstream alkylation chemistry and the resulting biological profile [1]. A screening result deposited in BindingDB (BDBM50591538) for a structurally distinct compound bearing a thiourea-linked fluorophenyl group showed 5-LOX IC50 > 10,000 nM, confirming that the tetrahydroquinolinone scaffold alone does not guarantee 5-LOX potency—specific substitution is required [2].

5-Lipoxygenase Inflammation Leukotriene pathway

Validated Application Scenarios for 3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one Based on Quantitative Differentiation Evidence


Synthesis of 5-Lipoxygenase / Leukotriene Receptor Antagonist Leads via O-Alkylation (Pfizer EP0313295 Series)

The primary documented application is as the key nucleophilic intermediate for O-alkylation with 2-chloromethylquinoline to yield the bioactive 3-(2-quinolyl)methoxy derivative. This transformation proceeds in 67% yield (m.p. 141–144°C) and is validated in the Pfizer patent family [2]. Procurement of this specific intermediate is essential for any laboratory replicating or extending the Pfizer 5-LOX/leukotriene antagonist SAR program; the 3-amino analog or unsubstituted core cannot support this chemistry.

Monoamine Oxidase Isoform Selectivity Studies Requiring a Mild, Modest-Potency MAO-B Ligand

With an MAO-B IC50 of 17,000 nM and a 5.9-fold selectivity over MAO-A (IC50 100,000 nM), this compound occupies a niche as a low-potency, subtly selective MAO-B ligand [1]. This profile is suitable for experiments where potent MAO-B inhibition (as with the 3-amino analog, IC50 1,130 nM) would confound interpretation, such as in polypharmacology studies or when used as a negative control for high-potency MAO-B inhibitors.

Physicochemical Reference Standard for Tetrahydroquinolinone Library Design

The compound's well-characterized computed properties (XLogP3 1.1, HBD 1, HBA 3, TPSA 50.2 Ų) [1] make it a useful reference point for medicinal chemistry teams designing tetrahydroquinolinone-focused libraries. Its intermediate LogP and single hydrogen bond donor differentiate it from both more polar analogs (3-amino: XLogP3 ~0.5–0.7, HBD 2) and less polar, fully aromatic quinolones, providing a defined anchor for property-based lead optimization.

Intermediate for 3-O-Functionalized Tetrahydroquinolinone Derivatives Beyond the Pfizer Chemotype

The 3-hydroxy group serves as a versatile synthetic handle for generating diverse 3-O-substituted libraries via alkylation, acylation, or sulfonylation. While the Pfizer alkylation with 2-chloromethylquinoline is the best-documented example [2], the same nucleophilic hydroxyl can engage with alternative electrophiles, enabling structure-activity relationship exploration across multiple target classes. The 3-amino analog would require distinct reaction conditions and yields different product profiles.

Quote Request

Request a Quote for 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.